Product packaging for 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone(Cat. No.:)

2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone

Cat. No.: B12991727
M. Wt: 262.03 g/mol
InChI Key: VRRGJIKAVUBRML-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone is a halogenated ketone that belongs to the larger class of α-halo ketones and, more specifically, to substituted phenacyl bromides. Its chemical structure, featuring a bromine atom alpha to a carbonyl group, along with fluorine and nitro substituents on the phenyl ring, endows it with significant reactivity, making it a valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups allows for a range of chemical transformations, positioning it as a key building block for more complex molecular architectures.

PropertyData
CAS Number 1010384-53-8
Molecular Formula C8H5BrFNO3
Molar Mass 262.03 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO3 B12991727 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c9-4-8(12)6-2-1-5(11(13)14)3-7(6)10/h1-3H,4H2

InChI Key

VRRGJIKAVUBRML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)CBr

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 2 Fluoro 4 Nitrophenyl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The most prominent reactive site on 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone is the α-carbon, which is bonded to a bromine atom. This carbon is highly electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. The reactivity of α-haloketones like this one is significantly enhanced compared to corresponding alkyl halides. This is due to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and increases the electron deficiency at the α-carbon, making it a prime target for nucleophilic attack. rsc.org

The α-bromoketone moiety is a versatile precursor for the synthesis of a wide array of heterocyclic and acyclic compounds through reactions with different nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic α-carbon, displacing the bromide leaving group.

Amines: Primary and secondary amines react readily with α-bromoketones in classic reactions like the Hantzsch thiazole (B1198619) synthesis. In a typical reaction, an amine would attack the α-carbon of this compound to form an α-aminoketone intermediate. This intermediate can then undergo further cyclization or condensation reactions. For instance, the reaction with a thiourea (B124793) would lead to an aminothiazole ring, a common scaffold in medicinal chemistry.

Thiols: Thiolate anions, being soft and potent nucleophiles, are highly effective in displacing the bromide. The reaction of this compound with a thiol (R-SH) in the presence of a base would yield an α-thioketone. These products are valuable intermediates in organic synthesis.

Alkoxides: Alkoxides react to form α-alkoxyketones. These reactions are generally carried out under basic conditions to generate the alkoxide ion, which then acts as the nucleophile.

The kinetics of these reactions are influenced by the strength and nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. The selectivity of the reaction is also a key consideration, as the aromatic ring, activated by the nitro group, could potentially undergo nucleophilic aromatic substitution (SNAr), although the high reactivity of the α-bromoketone makes substitution at the α-carbon the more kinetically favored pathway under most conditions.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Example Expected Product Structure Reaction Type
Amine Aniline (C₆H₅NH₂) 2-Anilino-1-(2-fluoro-4-nitrophenyl)ethanone SN2
Thiol Thiophenol (C₆H₅SH) 2-(Phenylthio)-1-(2-fluoro-4-nitrophenyl)ethanone SN2
Alkoxide Sodium Methoxide (NaOCH₃) 2-Methoxy-1-(2-fluoro-4-nitrophenyl)ethanone SN2

The substituents on the phenyl ring play a critical role in modulating the reactivity of the molecule.

Nitro Group (-NO₂): The para-nitro group is a strong electron-withdrawing group. Through its negative inductive (-I) and negative mesomeric (-M) effects, it withdraws electron density from the entire molecule. This has two major consequences:

It increases the electrophilicity of the carbonyl carbon, which in turn enhances the electron-withdrawing inductive effect on the α-carbon, making it even more susceptible to nucleophilic attack.

It strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. However, the kinetic barrier for SNAr is typically higher than for SN2 at the α-carbon, so the latter usually predominates.

Fluoro Group (-F): The ortho-fluoro substituent has a dual electronic influence. It exerts a strong -I effect and a weaker positive mesomeric (+M) effect. Its primary influence in this context is steric and conformational. Studies on 2'-fluoroacetophenone (B1202908) derivatives have shown that they exclusively adopt an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other. nih.gov This preference is driven by the repulsion between the polar C=O and C-F bonds. nih.gov This fixed conformation can influence the approach of nucleophiles to the α-carbon, potentially affecting reaction rates compared to non-fluorinated analogues.

Reduction and Oxidation Reactions of the Carbonyl and Nitro Moieties

The presence of two reducible groups, the carbonyl and the nitro group, allows for chemoselective transformations depending on the reagents and reaction conditions used.

Reduction of the Nitro Group: The aromatic nitro group can be selectively reduced to an amine group while leaving the ketone intact. Common reagents for this transformation include Sn/HCl or catalytic hydrogenation with Pd/C under controlled conditions. sigmaaldrich.com The resulting 2-amino-1-(2-fluorophenyl)ethanone (B1317254) derivative is a valuable building block for synthesizing benzodiazepines, quinoxalines, and other fused heterocyclic systems.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com NaBH₄ is generally chemoselective for carbonyls in the presence of nitro groups, making it possible to form 1-(2-fluoro-4-nitrophenyl)ethanol. sigmaaldrich.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group.

Oxidation Reactions: The α-bromoketone functionality is generally not susceptible to further oxidation under standard conditions. The primary oxidation chemistry would involve the methyl group of the acetyl moiety if it were not brominated.

Table 2: Selective Reduction Reactions

Target Group Reagent Expected Product
Nitro Group Sn / HCl 1-(4-Amino-2-fluorophenyl)-2-bromoethanone
Carbonyl Group NaBH₄ 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanol

Participation in Cycloaddition and Condensation Reactions

The α-bromoketone is a classic electrophile for condensation reactions. A prime example is its use in the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a thiazole ring. Similarly, it can react with 1,2-diamines to form fused dihydropyrazine (B8608421) structures.

Another important reaction is cyclocondensation. For example, related nitrophenyl-containing dicarbonyl compounds have been shown to undergo regioselective cyclocondensation with reagents like cyanothioacetamide in the presence of a basic catalyst to form complex heterocyclic systems such as tetrahydroisoquinolines. nih.gov This highlights the potential of the carbonyl group in this compound to participate in base-catalyzed condensations with active methylene (B1212753) compounds, paving the way for the synthesis of various fused rings. While direct [4+2] cycloadditions are not typical for ketones, the molecule can first undergo a condensation reaction (e.g., Knoevenagel condensation) to form an α,β-unsaturated system, which could then act as a dienophile in Diels-Alder reactions.

Investigating Intramolecular Interactions and Conformational Dynamics

The conformation of this compound is significantly influenced by the steric and electronic interactions between the ortho-fluoro substituent and the bromoacetyl group. Research on analogous 2'-fluoro-substituted acetophenones reveals a strong preference for the s-trans conformation, where the C-F bond and the C=O bond are anti-periplanar. nih.gov This preference arises from minimizing the dipole-dipole repulsion between the electronegative fluorine and oxygen atoms. nih.gov

Derivatization and Synthetic Utility in Advanced Organic Material and Pharmaceutical Building Blocks

Formation of Heterocyclic Compounds via Cyclization Reactions

Cyclization reactions utilizing 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone are a cornerstone of its synthetic utility, providing access to a multitude of heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Synthesis of Imidazoles and Imidazo[1,2-a]pyridines

The synthesis of imidazole-containing structures is a well-established application for α-haloketones. The reaction of this compound with various nitrogen-containing nucleophiles serves as a primary route to substituted imidazoles. For instance, condensation with amidines, ureas, or thioureas under basic or microwave-assisted conditions can efficiently produce the corresponding imidazole (B134444) derivatives. rasayanjournal.co.in A general approach involves the reaction of the α-bromoketone with two equivalents of an amine and an aldehyde, or a four-component reaction with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

Furthermore, this compound is a key starting material for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant biological and pharmaceutical properties. tci-thaijo.orgnanobioletters.com The classical and widely used method for this synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nanobioletters.com In this context, this compound reacts with a substituted 2-aminopyridine to form a keto-ammonium salt intermediate, which then undergoes intramolecular cyclization under basic conditions to yield the desired 2-substituted imidazo[1,2-a]pyridine. tci-thaijo.orgnanobioletters.com

Table 1: Synthesis of Imidazoles and Imidazo[1,2-a]pyridines
Target HeterocycleCo-reactant(s)General Reaction Conditions
Substituted ImidazolesAmides (e.g., urea (B33335), thiourea), Guanidine (B92328)Microwave irradiation, phase transfer catalyst (e.g., TEBA). rasayanjournal.co.in
1,2,4-Trisubstituted ImidazolesAldehyde, Primary Amine, Ammonium AcetateOne-pot, solvent-free heating. organic-chemistry.org
Imidazo[1,2-a]pyridines2-Aminopyridine derivativesReflux in a suitable solvent (e.g., ethanol), often with a catalyst. nanobioletters.com

Preparation of Thiazoles and Triazoles

The Hantzsch thiazole (B1198619) synthesis is a fundamental method for constructing the thiazole ring, which directly utilizes α-haloketones. By reacting this compound with a thioamide, such as thiourea (B124793) or a substituted thioamide, 2-amino or 2-substituted-4-arylthiazoles can be prepared. This reaction pathway has been demonstrated for structurally similar α-bromoketones and is noted for its application in creating compounds with fungicidal activity. researchgate.net

The synthesis of triazoles from α-bromoketones is also a feasible and valuable transformation. For the construction of 1,2,4-triazoles, a common strategy involves the reaction of the α-bromoketone with a hydrazide or acylhydrazide, followed by cyclization. Another approach is the reaction with thiosemicarbazide, leading to a thiadiazine intermediate that can be subsequently converted to a triazole. Some modern synthetic methods enable the one-pot synthesis of 1,2,4-triazole (B32235) derivatives from α-bromoketones and other reagents under microwave irradiation. researchgate.net The synthesis of 1,2,3-triazoles can also be achieved through multi-step sequences starting from this versatile building block.

Table 2: Synthesis of Thiazoles and Triazoles
Target HeterocycleCo-reactant(s)General Synthetic Method
Substituted ThiazolesThioamides (e.g., thiourea)Hantzsch Thiazole Synthesis. researchgate.net
Substituted 1,2,4-TriazolesAcylhydrazides, ThiosemicarbazideCondensation followed by cyclization. researchgate.net

Construction of Oxadiazoles and Other Nitrogen Heterocycles

While not typically a direct precursor, this compound can be derivatized to intermediates suitable for oxadiazole synthesis. For example, oxidation of the ethanone (B97240) moiety to a carboxylic acid would yield 2-fluoro-4-nitrophenylglyoxylic acid. This acid, or its corresponding acyl chloride, could then be reacted with an amidoxime (B1450833) to form a 3,5-disubstituted-1,2,4-oxadiazole. nih.govresearchgate.net Alternatively, conversion to an acid hydrazide would allow for reaction with carbon disulfide to form a 1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization. nih.govwjpmr.com

The utility of this building block extends to more complex fused nitrogen heterocycles. For example, structurally related 4-bromo-2-fluoro-nitrobenzene has been used in the synthesis of benzo[e]imidazo[2,1-c] rasayanjournal.co.innanobioletters.comnbinno.comtriazines, which are explored as phosphodiesterase 2A (PDE2A) inhibitors. mdpi.com This suggests that this compound could serve as a precursor to analogous complex heterocyclic systems through multi-step synthetic sequences.

Applications as Key Intermediates in Multi-Step Organic Syntheses

The inherent reactivity and substitution pattern of this compound make it an ideal intermediate in longer, more complex synthetic routes targeting high-value molecules.

Generation of Complex Pharmaceutical Precursors

The 2-fluoro-4-nitrophenyl motif is a key component in several modern pharmaceutical agents. A notable example is in the development of treatments for tuberculosis. The closely related compound, 2-fluoro-4-nitroaniline, is a starting material for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223. nih.gov The α-bromoketone functionality of this compound provides a reactive handle for elaboration into a wide variety of pharmacophores, making it a valuable precursor for libraries of potential drug candidates. For instance, its derivatives can be precursors to nitroimidazole drugs, which are known for their antimicrobial properties. dndi.org Furthermore, similar α-bromoketones are used to synthesize antifungal agents and inhibitors of enzymes like phosphodiesterase 2A. mdpi.comresearchgate.net

Table 3: Role as a Pharmaceutical Intermediate
Target Compound ClassSynthetic Role of the α-BromoketoneReference Application
Azole AntifungalsPrecursor to the core azole ring structure.Synthesis of imidazole-based antifungal agents. researchgate.net
Nitroimidazole AntibioticsBuilding block for the functionalized nitroimidazole scaffold.Precursor to key intermediates like 2-bromo-4-nitro-1H-imidazole. dndi.org
PDE2A InhibitorsStarting material for complex fused heterocyclic systems.Synthesis of benzo[e]imidazo[2,1-c] rasayanjournal.co.innanobioletters.comnbinno.comtriazine derivatives. mdpi.com
Tuberculosis Drug CandidatesProvides the key 2-fluoro-4-nitrophenyl moiety.Analogue to starting materials for TBI-223 synthesis. nih.gov

Role in the Synthesis of Agro-Chemicals and Specialty Chemicals

The utility of phenacyl bromides extends beyond pharmaceuticals into the agrochemical sector. Structurally related compounds like 2-Bromo-1-(4-fluorophenyl)ethanone are employed in the production of agricultural chemicals. nbinno.com The heterocycles derived from these precursors, such as thiazoles, have demonstrated potential as fungicides. researchgate.net Additionally, related nitrophenol derivatives have been investigated for their ability to control plant diseases. google.com The combination of the toxophoric nitro group and the synthetically versatile α-bromoketone function in this compound makes it a promising intermediate for the development of new pesticides and herbicides. Its reactivity also allows for its incorporation into specialty polymers and materials where specific electronic or functional properties are desired. nbinno.com

Functionalization and Diversification Strategies Based on the Bromo- and Nitro- Groups

The synthetic versatility of this compound is significantly enhanced by the presence of two key reactive functional groups: the α-bromo ketone and the aromatic nitro group. These moieties serve as handles for a wide array of chemical transformations, allowing for the strategic diversification of the molecular scaffold. This section explores the functionalization strategies that leverage the distinct reactivity of the bromo and nitro groups, paving the way for the synthesis of advanced organic materials and complex pharmaceutical building blocks.

The α-bromo ketone functionality is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of the renowned Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system. universalprint.orgresearchgate.netekb.egderpharmachemica.com In this reaction, this compound can be condensed with a variety of thioamides or thioureas. The reaction proceeds through the initial formation of a thioether intermediate, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-aminothiazole (B372263) derivative. The specific substituents on the resulting thiazole ring can be readily varied by selecting the appropriate thioamide or thiourea starting material, offering a straightforward route to a library of diverse thiazole-containing compounds. While specific yields for the reaction with this compound are not extensively reported, analogous reactions with other α-bromoacetophenones typically proceed in good to excellent yields. universalprint.org

Similarly, the α-bromo ketone can react with other nucleophiles, such as amidines (e.g., urea or guanidine derivatives), to form other five-membered heterocyclic rings like imidazoles. nih.gov The general mechanism involves the initial substitution of the bromine atom by the nucleophilic nitrogen of the amidine, followed by cyclization.

The nitro group on the aromatic ring provides another avenue for extensive functionalization. One of the most common and synthetically useful transformations of an aromatic nitro group is its reduction to an amino group (-NH2). This conversion dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic site for further derivatization.

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a widely used and often high-yielding method. However, care must be taken as some catalysts may also effect the de-bromination of the molecule.

Alternatively, chemical reduction methods offer a high degree of selectivity. Reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or metallic iron (Fe) in an acidic medium like acetic acid or in the presence of ammonium chloride, are effective for the selective reduction of the nitro group without affecting the ketone or the carbon-bromine bond. rsc.orgresearchgate.net These methods are particularly valuable when other reducible functional groups are present in the molecule. The resulting 1-(4-amino-2-fluorophenyl)-2-bromoethanone is a key intermediate that can undergo a plethora of further reactions, including diazotization followed by substitution, acylation, or condensation reactions to build more complex molecular architectures.

Furthermore, the bromoacetyl group can react with o-phenylenediamines to form quinoxaline (B1680401) derivatives, which are important heterocyclic scaffolds in medicinal chemistry and materials science. nih.gov This reaction typically proceeds via initial N-alkylation of one of the amino groups of the o-phenylenediamine (B120857) by the α-bromo ketone, followed by an intramolecular cyclization and oxidation to afford the aromatic quinoxaline ring system.

The strategic and sequential functionalization of both the bromo and nitro groups allows for the construction of a vast array of complex molecules from the relatively simple starting material, this compound.

Table 1: Representative Functionalization Reactions of the Bromo Group

Reaction TypeReagent(s)Product TypeTypical Conditions
Hantzsch Thiazole SynthesisThiourea2-Amino-4-(2-fluoro-4-nitrophenyl)thiazoleReflux in ethanol (B145695)
Imidazole SynthesisUrea4-(2-Fluoro-4-nitrophenyl)-1H-imidazol-2(3H)-oneMicrowave irradiation in ethanol with a phase transfer catalyst
Quinoxaline Synthesiso-Phenylenediamine2-(2-Fluoro-4-nitrophenyl)quinoxalineStirring at room temperature in toluene (B28343) with a suitable catalyst

Table 2: Representative Functionalization Reactions of the Nitro Group

Reaction TypeReagent(s)Product TypeTypical Conditions
Catalytic HydrogenationH₂, Pd/C1-(4-Amino-2-fluorophenyl)-2-bromoethanoneAtmospheric or elevated pressure of H₂ gas, room temperature
Chemical ReductionSnCl₂, HCl1-(4-Amino-2-fluorophenyl)-2-bromoethanoneStirring in ethanol or ethyl acetate at room temperature or with gentle heating
Chemical ReductionFe, NH₄Cl1-(4-Amino-2-fluorophenyl)-2-bromoethanoneReflux in ethanol/water

Computational Chemistry and Spectroscopic Investigations of 2 Bromo 1 2 Fluoro 4 Nitrophenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic molecules. mdpi.commdpi.com Methods such as B3LYP with a 6-311G** basis set are commonly employed to optimize molecular geometry and predict a wide range of properties. mdpi.com For 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, leading to a stable, optimized three-dimensional structure. These calculations are fundamental to understanding the molecule's inherent properties and reactivity. nih.gov

The reactivity of this compound is dictated by its electronic structure. The presence of electron-withdrawing groups (nitro and fluoro) and the carbonyl group significantly influences the electron distribution across the aromatic ring and the ethanone (B97240) side chain. DFT can be used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. mdpi.com

Table 1: Predicted Global Reactivity Descriptors

Descriptor Symbol Significance
Chemical Hardness η Measures resistance to change in electron distribution. A lower value suggests higher reactivity. mdpi.com
Chemical Softness S The reciprocal of hardness; a higher value indicates greater reactivity. mdpi.com
Electronegativity χ The power of an atom to attract electrons to itself. mdpi.com
Electrophilicity Index ω Measures the propensity of a species to accept electrons. mdpi.com

This table presents conceptual DFT descriptors. Specific values for this compound require dedicated computational studies.

The α-carbon of the ketone is susceptible to nucleophilic attack, a classic reactivity pattern for α-haloketones which are valuable synthons in organic synthesis. nih.gov The nitro and fluoro groups deactivate the benzene (B151609) ring towards electrophilic substitution and direct incoming nucleophiles to specific positions on the ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding electronic transitions and reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the phenyl ring and the bromine atom, while the LUMO would likely be centered on the nitro group and the carbonyl system due to their electron-withdrawing nature.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and carbonyl groups and the fluorine atom, indicating sites prone to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, marking them as sites for nucleophilic interaction. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of the atoms and the forces between molecules determine the physical properties and crystal packing of the compound.

Research on 2'-fluoro-substituted acetophenone (B1666503) derivatives has shown that they almost exclusively adopt an s-trans conformation in solution. acs.orgnih.gov In this conformation, the bulky substituent on the carbonyl group (the bromomethyl group) is oriented away from the fluorine atom on the phenyl ring. This preference is driven by the minimization of steric hindrance and electrostatic repulsion between the electronegative fluorine and carbonyl oxygen atoms. nih.gov The s-cis conformer, where the fluorine and oxygen atoms are in a syn-periplanar arrangement, is significantly less stable due to strong repulsion. acs.orgnih.gov This conformational lock, confirmed by both NMR spectroscopy and DFT calculations, is a key structural feature of this class of compounds. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 2-Bromo-1-(3-nitrophenyl)ethanone provides valuable insights. nih.gov The crystal packing of such molecules is often stabilized by a network of weak intermolecular interactions.

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected, where hydrogen atoms from the phenyl ring or the methyl group interact with the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. nih.gov These interactions can link molecules into one-dimensional chains or more complex three-dimensional networks. researchgate.net

Pi-Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions. In similar structures, centroid–centroid distances of approximately 3.7 Å have been observed, contributing significantly to crystal stability. nih.gov

Halogen Interactions: Short, non-hydrogen Br···O intermolecular interactions are also plausible, further stabilizing the crystal lattice. nih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Lattice

Interaction Type Description Typical Distance
C—H···O Hydrogen Bond Interaction between a carbon-bound hydrogen and an oxygen atom. 2.3 - 2.6 Å (H···O)
π–π Stacking Attraction between aromatic rings of neighboring molecules. 3.6 - 3.8 Å (centroid-centroid)

Data is extrapolated from analogous structures like 2-Bromo-1-(3-nitrophenyl)ethanone. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons adjacent to the bromine. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

¹³C NMR: Would provide signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic ring, and the methylene carbon.

¹⁹F NMR: A crucial technique for fluorine-containing compounds. A single resonance would confirm the presence of the single fluorine atom, and its coupling to nearby ¹H and ¹³C nuclei can provide valuable information about the molecule's conformation, such as the s-trans preference. nih.gov

Infrared (IR) Spectroscopy: Key for identifying functional groups. Strong absorption bands characteristic of the C=O (carbonyl) stretching vibration (typically around 1700 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (around 1530 and 1350 cm⁻¹, respectively) would be prominent. mdpi.com

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the mass of C₈H₆BrNO₃. The isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units, would be a definitive indicator of the presence of a single bromine atom.

Interpretation of Through-Space Spin-Spin Couplings (TS-Couplings)

Through-space spin-spin coupling is a non-bonded interaction between nuclei that are spatially close but separated by several bonds. In the case of this compound, a key area of interest would be the potential for TS-coupling between the fluorine atom (¹⁹F) on the aromatic ring and the protons of the bromomethyl group (-CH₂Br).

The conformation of the bromoacetyl group relative to the phenyl ring would be a critical determinant of such couplings. If the molecule adopts a conformation where the C-Br bond is oriented away from the fluorine atom, the through-space interaction would be minimal or non-existent. Conversely, a conformation where the bromomethyl group is in proximity to the fluorine atom could lead to observable TS-couplings. The magnitude of this coupling constant (J-coupling) would provide valuable information about the average internuclear distance and the preferred conformation of the molecule in solution. However, without experimental data, any discussion of specific coupling constants remains speculative.

Vibrational Assignment Based on Potential Energy Distribution (PED)

A Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational modes to specific molecular motions, such as C=O stretching, C-F stretching, NO₂ symmetric and asymmetric stretching, C-Br stretching, and various aromatic ring vibrations. This would allow for a definitive interpretation of the experimental FTIR and Raman spectra. For instance, the carbonyl (C=O) stretching frequency would be expected in the range of 1680-1720 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would likely appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F stretching vibration would also be a characteristic band.

Application of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br). The aromatic region would display a more complex pattern due to the substitution pattern on the phenyl ring. The protons on the ring would exhibit splitting patterns influenced by both neighboring protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would appear significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro group and the electronegativity of the fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum would provide information about the electronic environment of the fluorine atom. The chemical shift and coupling constants to neighboring protons would be characteristic of its position on the aromatic ring.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Predicted Multiplicity
¹H (-CH₂Br) 4.3 - 4.7 Singlet
¹H (Aromatic) 7.5 - 8.5 Multiplets
¹³C (C=O) 185 - 195 Singlet
¹³C (Aromatic) 110 - 150 Multiplets (with C-F coupling)
¹³C (-CH₂Br) 30 - 35 Singlet

Note: This table is predictive and not based on experimental data.

Fourier-Transform Infrared and Ultraviolet-Visible Spectroscopies

Fourier-Transform Infrared (FTIR) Spectroscopy: As mentioned in section 5.3.2, the FTIR spectrum of this compound would be characterized by several key absorption bands. These would include the strong carbonyl (C=O) stretch, the nitro (NO₂) group stretches, the carbon-fluorine (C-F) stretch, and various C-H and C-C vibrations of the aromatic ring. The presence and position of these bands would confirm the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The presence of the nitrophenyl chromophore would be expected to result in strong absorption bands in the UV region. The exact position of the maximum absorbance (λ_max) would be influenced by the combination of the fluoro and bromoacetyl substituents on the aromatic ring.

Table 2: Expected Vibrational and Electronic Spectroscopic Data

Spectroscopy Functional Group / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
FTIR C=O Stretch 1680 - 1720
FTIR NO₂ Asymmetric Stretch 1520 - 1560
FTIR NO₂ Symmetric Stretch 1345 - 1385
FTIR C-F Stretch 1200 - 1250

Note: This table is based on general expectations for similar compounds and is not derived from experimental data for the target molecule.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₈H₅BrFNO₃.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This would result in two molecular ion peaks (M⁺ and M+2⁺) of similar intensity. Fragmentation patterns observed in the mass spectrum would offer further structural information, with potential fragment ions corresponding to the loss of Br, CO, or NO₂.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Bromo-1-(4-fluorophenyl)ethanone

Mechanistic and in Vitro Biological Investigations of 2 Bromo 1 2 Fluoro 4 Nitrophenyl Ethanone and Its Analogs

Exploration of Electrophilic Interactions with Biological Nucleophiles

The chemical architecture of 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone, specifically the α-bromoketone moiety, renders the α-carbon highly electrophilic. This reactivity is central to its biological interactions, enabling it to form covalent bonds with nucleophilic residues found in biological macromolecules. The electron-withdrawing nature of the adjacent carbonyl group, combined with the good leaving group ability of the bromide ion, facilitates nucleophilic substitution reactions.

Biological nucleophiles, such as the sulfhydryl groups of cysteine, the imidazole (B134444) ring of histidine, and the hydroxyl group of serine in proteins, are potential targets for alkylation by this class of compounds. nih.gov This reactivity is not limited to proteins; nucleophilic sites on DNA bases could also be targets, potentially leading to DNA labeling or damage. The principle of using carbon-based nucleophiles for the covalent labeling of electrophilic sulfur atoms in sulfenic acids has been well-established, underscoring the fundamental reactivity between cellular nucleophiles and electrophilic compounds. nih.gov

Enzyme Inhibition Studies and Binding Mechanisms

The electrophilic nature of α-haloketones is a key feature exploited in the design of enzyme inhibitors. These compounds often act as irreversible inhibitors by forming stable covalent adducts with nucleophilic amino acid residues in the active site of an enzyme.

Analogs of this compound have demonstrated this inhibitory potential. For instance, 2-Bromo-1-(4-hydroxyphenyl)ethanone is recognized as an inhibitor of Protein Tyrosine Phosphatase (PTP). bldpharm.com Derivatives of the related compound, 2-Bromo-1-(4-fluorophenyl)ethanone, have been investigated as potential aromatase inhibitors, which are crucial in therapies for hormone-dependent cancers. nbinno.com

The mechanism often involves the covalent modification of the enzyme. The inclusion of a fluorine atom, as seen in the title compound, can further influence this interaction. Studies on α-fluorinated ketones show they can trap catalytic active site residues in enzymes like serine proteases and glycosidases. nih.gov The fluorine atom can destabilize the transition states involved in both the formation and breakdown of the enzyme-inhibitor complex, leading to a stabilized, inhibited state. nih.gov This covalent binding mechanism effectively deactivates the enzyme, preventing it from carrying out its normal biological function.

Interaction with Cellular Components (e.g., DNA Labeling)

The high reactivity of the α-bromoketone functional group suggests a potential for interaction with various cellular components beyond enzyme active sites, including nucleic acids. While direct studies on DNA labeling by this compound are not prevalent, the reactivity of similar structures provides a basis for this possibility. The compound's electrophilic carbon is susceptible to attack by nucleophilic centers in DNA, such as the N7 position of guanine.

In Vitro Cytotoxicity and Antiproliferative Activity against Cell Lines

Numerous studies have highlighted the anticancer potential of compounds structurally related to this compound. Their ability to induce cell death makes them subjects of interest in oncology research.

Derivatives of 2-Bromo-1-(4-fluorophenyl)ethanone have shown concentration-dependent cytotoxicity against various cancer cell lines, including the human colon carcinoma cell line HCT-116 and the human cervical cancer cell line HeLa. nbinno.com Similarly, extensive research on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which also feature bromo-aromatic structures, has demonstrated significant cytotoxic effects. These compounds were tested against acute lymphoblastic leukemia (CCRF-CEM), breast carcinoma (MCF-7), and triple-negative breast carcinoma (MDA-MB-231) cell lines, with some derivatives showing potent pro-apoptotic activity. mdpi.com

The introduction of a bromo-substituent in other molecular scaffolds has also led to potent anticancer activity. A study on novel 1,3,4-oxadiazole (B1194373) derivatives found that a Schiff base containing a 2-bromobenzylidene moiety was highly cytotoxic against several cancer cell lines, including A549 (lung), MCF-7 (breast), LoVo (colon), and a drug-resistant LoVo/Dx subline. nih.gov

Table 1: In Vitro Cytotoxicity of Related Bromo-Substituted Compounds
Compound/Analog ClassCell LineCancer TypeObserved EffectReference
2-Bromo-1-(4-fluorophenyl)ethanone derivativesHCT-116, HeLaColon, CervicalConcentration-dependent cytotoxicity nbinno.com
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneCCRF-CEMLeukemiaIC₅₀ value of 4.1 µM mdpi.com
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMCF-7BreastIC₅₀ value of 8.5 µM mdpi.com
Schiff base with 2-bromobenzylidene residueA549, MCF-7, LoVo, LoVo/DxLung, Breast, ColonPotent anti-cancer activity nih.gov

Antimicrobial and Antifungal Efficacy in In Vitro Models

The presence of bromo, nitro, and fluoro groups in a molecule can contribute to significant antimicrobial properties. Research into analogs of this compound has confirmed their efficacy against various microbial pathogens.

A detailed investigation into a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, revealed potent antifungal activity against a wide range of clinically relevant Candida species. nih.govnih.gov For most clinical strains of Candida albicans, the Minimum Inhibitory Concentration (MIC) was observed in the very low range of 0.00195 to 0.0078 µg/mL. nih.govnih.gov The fungicidal activity of this analog was confirmed against nine different Candida strains. nih.govnih.gov

The mechanism of antibacterial action for compounds containing a bromo-nitro moiety, such as bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), involves the catalytic oxidation of thiol-containing molecules like cysteine. nih.gov This reaction generates reactive oxygen species, which are responsible for the bactericidal effects. nih.gov Other studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also shown activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Analogs
Compound/AnalogOrganism(s)Activity TypeMIC / ObservationReference
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida albicans (clinical strains)Antifungal0.00195–0.0078 µg/mL nih.govnih.gov
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida tropicalisAntifungalEndpoint visible at 0.5–16 µg/mL nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaAntibacterial2.5–5.0 mg/mL nih.gov
Bronopol (2-bromo-2-nitropropane-1,3-diol)Escherichia coliAntibacterialMIC of 13 µg/mL nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency (Based on Analogs)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. By analyzing analogs of this compound, researchers can deduce the importance of specific functional groups and their positions on the aromatic ring.

In studies of 1,3,4-oxadiazole derivatives, the nature and position of the substituent on the benzylidene moiety significantly impacted cyclooxygenase (COX) inhibition and cytotoxicity. nih.gov A derivative with a 2-bromo group exhibited potent inhibition of both COX-1 and COX-2, whereas compounds with other substituents showed varied activity and selectivity. nih.gov For example, a 4-chloro derivative was selective for COX-2, while a 4-fluoro derivative was less active. nih.gov This indicates that both the type of halogen and its placement are critical for biological activity.

Molecular Docking and Computational Approaches in Biological Target Prediction

Computational methods, including molecular docking and target prediction algorithms, are invaluable tools for elucidating the mechanisms of action of bioactive compounds and identifying their potential biological targets.

For analogs of the title compound, molecular docking has been successfully used to predict and rationalize their binding modes within enzyme active sites. In a study of novel 1,3,4-oxadiazole derivatives, docking was performed to understand how the compounds bind to cyclooxygenase enzymes, supporting the experimental findings of their inhibitory activity. nih.gov Docking studies of potent chromone-based anticancer compounds revealed that their binding affinity within the active site of cyclin-dependent kinase 4 (CDK4) was driven by strong hydrophobic and hydrogen-bonding interactions. nih.gov

Furthermore, computational tools like SwissTargetPrediction can be employed to screen a compound against databases of known protein structures to predict a range of potential biological targets. nih.gov For kinase inhibitors, in silico docking analyses are often used to complement enzymatic assays, providing a structural basis for the observed inhibition. mdpi.com These computational approaches allow for a more rational design of future analogs and help to prioritize compounds for further experimental evaluation by predicting their likely molecular targets and binding interactions.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of α-bromoacetophenones often involves the use of hazardous reagents like molecular bromine and solvents such as acetic acid. libretexts.org Future research is increasingly focused on developing more efficient, safer, and environmentally benign synthetic routes to 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone.

Key areas of development include:

One-Pot Syntheses: The development of one-pot procedures, starting from readily available precursors like 2-fluoro-4-nitroacetophenone, minimizes waste and reduces purification steps. A notable green protocol involves the use of ammonium (B1175870) bromide (NH4Br) and Oxone in a one-pot reaction that proceeds via oxidation and subsequent oxidative bromination. rsc.org

Green Brominating Agents: Exploration of alternative and safer brominating agents is a critical area. Reagents like N-bromosuccinimide (NBS) and pyridine (B92270) hydrobromide perbromide are being investigated as milder and more selective alternatives to liquid bromine. researchgate.netscielo.br

Catalytic Approaches: The use of catalysts can significantly enhance reaction rates and selectivity. Research into acid catalysis for the α-bromination of acetophenone (B1666503) derivatives has shown promise. researchgate.net Furthermore, metal-free protocols, such as those using TsNBr2, offer an attractive alternative for the synthesis of α-bromo ketones. researchgate.net

Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives like water or using solvent-free conditions is a major goal. google.com For instance, the synthesis of phenacyl bromides has been achieved in water using K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes. rsc.org

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative by generating bromonium ions in situ from ammonium bromide, thereby avoiding the direct handling of bromine. rsc.org

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, can reduce or eliminate the need for solvents, leading to more sustainable processes. scielo.brresearchgate.net

A comparative look at different synthetic approaches is presented in the table below:

MethodologyBrominating AgentSolvent/ConditionsAdvantages
Traditional Br2Acetic AcidWell-established
One-Pot NH4Br/OxoneGreen SolventsReduced waste, fewer steps rsc.org
Catalytic NBS/Acid CatalystAcetic AcidHigher selectivity, milder conditions researchgate.net
Electrochemical In-situ generated Br+Water/AcetonitrileGreener, high selectivity rsc.org
Mechanochemical NBSSolvent-freeSustainable, reduced solvent use scielo.brresearchgate.net

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The acid-catalyzed α-halogenation of ketones is understood to proceed through an enol intermediate. libretexts.org

Future mechanistic studies should focus on:

Kinetics and Rate-Limiting Steps: Detailed kinetic studies can elucidate the rate-determining step of its reactions, which for α-halogenation of ketones is typically the formation of the enol. libretexts.org This information is vital for optimizing reaction conditions.

Role of Substituents: The electron-withdrawing nature of the fluorine and nitro groups on the phenyl ring significantly influences the reactivity of the carbonyl group and the stability of reaction intermediates. Quantitative studies, such as Hammett analysis, could provide deeper insights into these electronic effects.

Computational Modeling: High-level computational studies, using Density Functional Theory (DFT), can map out the potential energy surfaces of its reactions. This can help in visualizing transition states and reaction intermediates, providing a detailed picture of the reaction pathway. peerj.com

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of transient intermediates, providing experimental validation for proposed mechanisms.

Rational Design of New Derivatized Compounds with Tuned Reactivity

The true value of this compound lies in its role as a scaffold for creating a diverse library of new molecules. The bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution, while the carbonyl group can undergo a variety of condensation and addition reactions.

Future efforts in this area will be directed towards:

Heterocycle Synthesis: α-Halo ketones are key precursors for the synthesis of a wide array of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, many of which exhibit significant biological activity. researchgate.net The reaction of this compound with various dinucleophiles will continue to be a fruitful area of research.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component can lead to the rapid and efficient synthesis of complex molecules in a single step. researchgate.net

Tuning Reactivity: By strategically modifying the substituents on the phenyl ring or by introducing different functional groups, the reactivity of the parent compound can be finely tuned to achieve specific synthetic outcomes.

Below is a table illustrating potential derivatives and their synthetic precursors:

Derivative ClassReactant(s) with this compoundPotential Application
Imidazoles Amidines/Ammonia and AldehydesMedicinal Chemistry
Thiazoles Thioamides/ThioureasAntimicrobial Agents researchgate.net
Oxazoles AmidesMaterial Science
Pyrroles Amines and AcetylenedicarboxylatesOrganic Electronics researchgate.net

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental synthesis is revolutionizing chemical research. jddhs.comnih.gov For this compound, this integrated approach can accelerate the discovery and development of new reactions and molecules.

Future directions include:

Predictive Reactivity Models: Machine learning algorithms can be trained on experimental data to predict the outcome and yield of reactions involving this compound under various conditions. cmu.edu

In Silico Screening: Computational tools can be used to virtually screen large libraries of potential reactants to identify promising candidates for synthesis, saving significant time and resources. jddhs.com

QSAR and QSPR: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound. jddhs.com

DFT for Reaction Design: DFT calculations can be used to predict the feasibility of proposed synthetic routes and to understand the factors that control selectivity, guiding experimental design. peerj.com

Exploration of New Biological Targets and Pathways in Pre-clinical Research

While the primary role of this compound is as a synthetic intermediate, its derivatives have the potential for a wide range of biological activities. The presence of the fluorinated and nitrated phenyl ring is a common feature in many bioactive molecules.

Future pre-clinical research should focus on:

Anticancer Activity: Many heterocyclic compounds derived from α-bromoacetophenones have shown promise as anticancer agents. researchgate.net Derivatives of this compound should be screened against a panel of cancer cell lines to identify potential lead compounds.

Antimicrobial Properties: The thiazole (B1198619) ring, readily synthesized from α-bromo ketones, is a well-known pharmacophore in antimicrobial drugs. researchgate.net Novel thiazole derivatives from this starting material could be effective against resistant strains of bacteria and fungi.

Enzyme Inhibition: The electrophilic nature of the α-carbon makes derivatives of this compound potential candidates for covalent inhibitors of enzymes, particularly those with a nucleophilic residue in their active site.

Target Identification and Validation: For any bioactive derivatives discovered, identifying their specific molecular targets and elucidating their mechanism of action will be crucial for further development. This can be achieved through a combination of biochemical assays, proteomics, and molecular modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.